molecular formula C14H32O2Si2 B14709936 3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane CAS No. 24697-36-7

3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane

Cat. No.: B14709936
CAS No.: 24697-36-7
M. Wt: 288.57 g/mol
InChI Key: IVPWPUPOTCEGRU-UHFFFAOYSA-N
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Description

3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane: is a silicon-containing organic compound with the molecular formula C14H32O2Si2. This compound is characterized by its unique structure, which includes two silicon atoms and an oxygen bridge, making it a member of the siloxane family. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane typically involves the reaction of tetraethyl orthosilicate with appropriate organic reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Halosilane compounds.

Scientific Research Applications

3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of complex structures. These interactions are crucial in the development of materials with specific properties, such as increased strength, flexibility, and biocompatibility.

Comparison with Similar Compounds

Similar Compounds

  • 5-Dodecyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane
  • 3,3,7,7-Tetraethyl-5-(trifluoromethyl)-4,6-dioxa-3,7-disilanonane

Uniqueness

3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane is unique due to its specific molecular structure, which includes a methylidene group and two silicon atoms. This structure imparts distinctive chemical properties, such as high thermal stability and resistance to oxidation, making it suitable for various advanced applications.

Properties

CAS No.

24697-36-7

Molecular Formula

C14H32O2Si2

Molecular Weight

288.57 g/mol

IUPAC Name

triethyl(1-triethylsilyloxyethenoxy)silane

InChI

InChI=1S/C14H32O2Si2/c1-8-17(9-2,10-3)15-14(7)16-18(11-4,12-5)13-6/h7-13H2,1-6H3

InChI Key

IVPWPUPOTCEGRU-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=C)O[Si](CC)(CC)CC

Origin of Product

United States

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